![molecular formula C9H15NO2 B12271710 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 3-azabicyclo[3.3.1]nonane-9-carboxylique est un composé bicyclique contenant un atome d’azote dans sa structure. Ce composé est remarquable pour son squelette unique de bicyclo[3.3.1]nonane, qui lui confère des propriétés chimiques et physiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

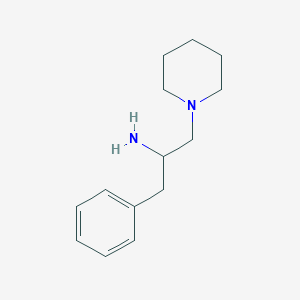

L’une des voies de synthèse courantes pour l’acide 3-azabicyclo[3.3.1]nonane-9-carboxylique implique une annulation de Mannich en tandem monotope. Cette méthode utilise des cétones aromatiques, du paraformaldéhyde et de la diméthylamine comme matières premières. La réaction se déroule dans des conditions douces et donne le produit désiré en quantité satisfaisante .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. La méthode de synthèse monotope mentionnée ci-dessus peut être mise à l’échelle pour des applications industrielles, compte tenu de son efficacité et de ses conditions réactionnelles relativement simples.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-azabicyclo[3.3.1]nonane-9-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des composés carbonylés correspondants.

Réduction : L’amination réductrice peut le convertir en amines.

Substitution : Il peut subir des réactions de substitution pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le triacétoxyborohydrure de sodium est souvent utilisé pour l’amination réductrice.

Substitution : Des réactifs comme l’hydrate d’hydrazine et l’hydroxylamine sont utilisés pour former des hydrazones et des oximes.

Principaux produits formés

Oxydation : Composés carbonylés.

Réduction : Amines.

Substitution : Hydrazones, oximes et azines.

Applications de la recherche scientifique

L’acide 3-azabicyclo[3.3.1]nonane-9-carboxylique a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction en synthèse organique.

Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles.

Médecine : Il sert de modèle pour la conception de nouveaux médicaments, en particulier dans la recherche anticancéreuse.

Industrie : Il est utilisé dans la synthèse de molécules complexes pour diverses applications industrielles.

Applications De Recherche Scientifique

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: It serves as a template for designing new drugs, particularly in anticancer research.

Industry: It is used in the synthesis of complex molecules for various industrial applications.

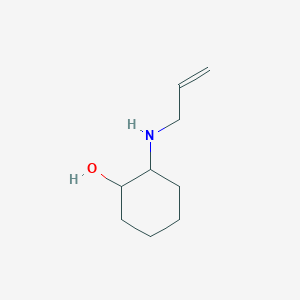

Mécanisme D'action

Le mécanisme d’action de l’acide 3-azabicyclo[3.3.1]nonane-9-carboxylique dépend largement de ses dérivés et de leurs applications spécifiques. Par exemple, dans les systèmes catalytiques, il peut faciliter l’oxydation des alcools en composés carbonylés. L’atome d’azote dans sa structure joue un rôle crucial dans sa réactivité et son interaction avec d’autres molécules .

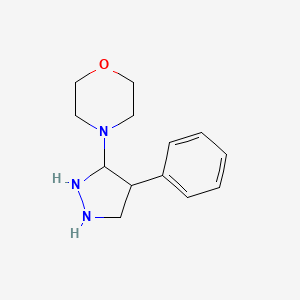

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de bicyclo[3.3.1]nonane : Ces composés partagent le même squelette bicyclique mais diffèrent par leurs groupes fonctionnels.

3-Substitués 3-azabicyclo[3.3.1]nonan-9-ones : Ces composés ont des structures similaires mais des substituants différents en position 3.

Unicité

L’acide 3-azabicyclo[3.3.1]nonane-9-carboxylique est unique en raison de son groupe fonctionnel acide carboxylique spécifique, qui lui confère une réactivité distincte et un potentiel de dérivatisation supplémentaire. Cela en fait un composé précieux dans divers domaines de la recherche et des applications.

Propriétés

IUPAC Name |

3-azabicyclo[3.3.1]nonane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-6-2-1-3-7(8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRYOFORWCUUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC(C1)C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12271631.png)

![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12271653.png)

![N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12271660.png)

![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271673.png)

![9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271683.png)

![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)

![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)

![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)

![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)

![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)

![6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12271724.png)